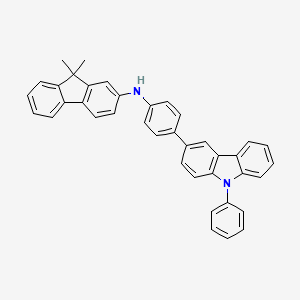
9,9-Dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine
Cat. No. B8533759
M. Wt: 526.7 g/mol
InChI Key: CGFUVIXJVPZYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09093656B2
Procedure details


50 g (112 mmol) 3-(4-Iodo-phenyl)-9-phenyl-9H-carbazole and 23.5 g (112 mmol) 9,9-Dimethyl-9H-fluoren-2-ylamine are dissolved in 500 ml toluene and 21.5 g sodium-tert-butylat is added. The reaction mixture is carefully degassed and 80 mg bis(diphenylphosphino)ferrocendichloro-Pd(II) (Pd(dppf)) complex is added. The solution is refluxed for 6 h. The reaction mixture is then cooled to room temperature and 250 ml water are added. The layers are separated. The water phase is extracted three times with toluene, and then the organic layers is washed twice with water dried over magnesium sulphate, filtrated and the solvent is removed under vacuum. The residue is recrystallized from butanole, to yield 57 g (108 mmol) (96%) of a white solid with a purity of 99.5%.
Name
3-(4-Iodo-phenyl)-9-phenyl-9H-carbazole
Quantity
50 g
Type
reactant
Reaction Step One



[Compound]
Name
sodium tert-butylat
Quantity
21.5 g
Type
reactant
Reaction Step Two

Name
Yield
96%
Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[CH:10][C:11]3[N:12]([C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=4)[C:13]4[C:18]([C:19]=3[CH:20]=2)=[CH:17][CH:16]=[CH:15][CH:14]=4)=[CH:4][CH:3]=1.[CH3:27][C:28]1([CH3:42])[C:40]2[CH:39]=[C:38]([NH2:41])[CH:37]=[CH:36][C:35]=2[C:34]2[C:29]1=[CH:30][CH:31]=[CH:32][CH:33]=2>C1(C)C=CC=CC=1>[CH3:27][C:28]1([CH3:42])[C:40]2[CH:39]=[C:38]([NH:41][C:2]3[CH:3]=[CH:4][C:5]([C:8]4[CH:9]=[CH:10][C:11]5[N:12]([C:21]6[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=6)[C:13]6[C:18]([C:19]=5[CH:20]=4)=[CH:17][CH:16]=[CH:15][CH:14]=6)=[CH:6][CH:7]=3)[CH:37]=[CH:36][C:35]=2[C:34]2[C:29]1=[CH:30][CH:31]=[CH:32][CH:33]=2
|
Inputs


Step One
|
Name
|
3-(4-Iodo-phenyl)-9-phenyl-9H-carbazole
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C=C1)C=1C=CC=2N(C3=CC=CC=C3C2C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
23.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C2=CC=CC=C2C=2C=CC(=CC12)N)C
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
[Compound]
|
Name
|
sodium tert-butylat
|
|
Quantity
|
21.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is carefully degassed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
80 mg bis(diphenylphosphino)ferrocendichloro-Pd(II) (Pd(dppf)) complex is added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is refluxed for 6 h
|
|
Duration
|
6 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
250 ml water are added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers are separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The water phase is extracted three times with toluene
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layers is washed twice with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is recrystallized from butanole
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(C2=CC=CC=C2C=2C=CC(=CC12)NC1=CC=C(C=C1)C=1C=CC=2N(C3=CC=CC=C3C2C1)C1=CC=CC=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 108 mmol | |
| AMOUNT: MASS | 57 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
